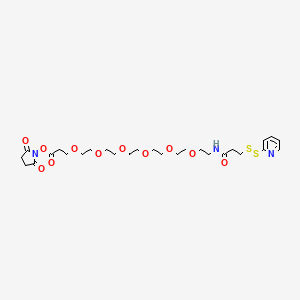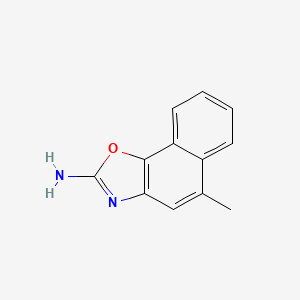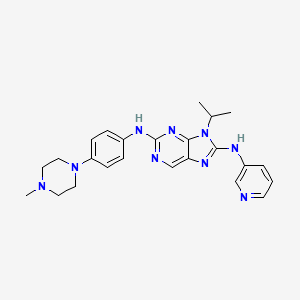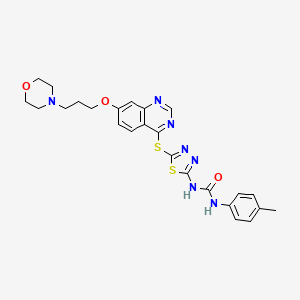
SPDP-PEG6-NHS エステル
概要
説明
SPDP-PEG6-NHS ester is a heterobifunctional cross-linking reagent that contains three different functional groups: succinimidyl ester, pyridyldithio, and polyethylene glycol. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
科学的研究の応用
SPDP-PEG6-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins and peptides, enabling the study of protein-protein interactions and protein function.
Medicine: Integral in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in treating diseases such as cancer
Industry: Employed in the production of bioconjugates and other biotechnological applications.
作用機序
Target of Action
The primary targets of SPDP-PEG6-NHS ester are proteins with amine and thiol groups . This compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
SPDP-PEG6-NHS ester acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The SPDP crosslinker in the compound is reactive towards amine and thiol groups and contains a cleavable disulfide bond .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system and plays a crucial role in numerous cellular processes.
Result of Action
The primary result of SPDP-PEG6-NHS ester’s action is the selective degradation of target proteins . This can lead to the modulation of cellular processes controlled by these proteins, potentially providing a basis for targeted therapy strategies.
Action Environment
The action of SPDP-PEG6-NHS ester can be influenced by various environmental factors. For instance, its membrane permeability allows for intracellular reactions to take place . .
生化学分析
Biochemical Properties
SPDP-PEG6-NHS ester plays a significant role in biochemical reactions, particularly in the formation of PROTACs . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the amine-reactive N-hydroxysuccinimide (NHS) ester and the sulfhydryl-reactive 2-pyridyldithio group .
Cellular Effects
The effects of SPDP-PEG6-NHS ester on cells are largely related to its role in the synthesis of PROTACs . PROTACs are designed to selectively degrade target proteins within cells . Therefore, SPDP-PEG6-NHS ester can influence cell function by contributing to the degradation of specific proteins, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
SPDP-PEG6-NHS ester exerts its effects at the molecular level through its involvement in the formation of PROTACs . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The SPDP-PEG6-NHS ester contributes to this process by forming the linker between the two binding entities .
Metabolic Pathways
SPDP-PEG6-NHS ester is involved in the metabolic pathways related to the synthesis of PROTACs
Transport and Distribution
It is known that SPDP-PEG6-NHS ester is a component of PROTACs, which are designed to penetrate cells and interact with intracellular proteins .
Subcellular Localization
As a component of PROTACs, it is likely to be found wherever these compounds exert their protein-degrading effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG6-NHS ester involves the conjugation of succinimidyl ester, pyridyldithio, and polyethylene glycol. The succinimidyl ester group reacts with primary amines, such as lysine residues in proteins or peptides, resulting in stable amide bonds. The reaction is typically performed at a pH of 7-8 in phosphate, carbonate/bicarbonate, or borate buffers .
Industrial Production Methods
Industrial production of SPDP-PEG6-NHS ester follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as gel filtration or chromatography to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
SPDP-PEG6-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group reacts with primary amines to form stable amide bonds.
Cleavage Reactions: The disulfide bond in the pyridyldithio group can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Phosphate, Carbonate/Bicarbonate, or Borate Buffers: Used to maintain the pH at 7-8 during the reaction.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide-containing linkages .
類似化合物との比較
Similar Compounds
SPDP-PEG4-NHS ester: Similar in structure but with a shorter polyethylene glycol spacer arm.
SPDP-PEG12-NHS ester: Similar in structure but with a longer polyethylene glycol spacer arm
Uniqueness
SPDP-PEG6-NHS ester is unique due to its optimal spacer arm length, which provides a balance between solubility and flexibility. This makes it particularly effective in the synthesis of PROTACs and other bioconjugates .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O11S2/c31-23(7-22-42-43-24-3-1-2-8-29-24)28-9-11-36-13-15-38-17-19-40-21-20-39-18-16-37-14-12-35-10-6-27(34)41-30-25(32)4-5-26(30)33/h1-3,8H,4-7,9-22H2,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEOEXUDNQGULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610874.png)
![(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610875.png)
![(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610877.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)
